molecular formula C13H10N2 B031153 Diazodiphenylmethane CAS No. 883-40-9

Diazodiphenylmethane

Cat. No.: B031153
CAS No.: 883-40-9
M. Wt: 194.23 g/mol
InChI Key: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
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Description

Diazodiphenylmethane is an organic reagent with the chemical formula C₁₃H₁₀N₂ . It exists as red-black crystals that melt just above room temperature . This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Mechanism of Action

Target of Action

Diazodiphenylmethane (DDM) is an organic reagent that primarily targets carboxylic acids . It is used in the synthesis of (diphenyl)methyl esters and ethers . The compound interacts with carboxylic acids, leading to a series of reactions that result in the formation of these esters and ethers .

Mode of Action

DDM is a nucleophilic 1,3-dipole, which means it can donate a pair of electrons and form a bond with an electrophile . It reacts with carboxylic acids, which act as electrophiles, in a process known as esterification . This reaction involves the transfer of a proton from the carboxylic acid to DDM, forming a diphenylmethanediazonium carboxylate ion-pair . This ion-pair then undergoes further reactions, leading to the formation of the desired esters or ethers .

Biochemical Pathways

The biochemical pathways affected by DDM primarily involve the synthesis of (diphenyl)methyl esters and ethers . When DDM reacts with carboxylic acids, it forms a carbene and nitrogen gas upon illumination by ultraviolet light or heating . This carbene can then react with other molecules to form various compounds . .

Pharmacokinetics

Given its reactivity and instability , it is likely that DDM would be rapidly metabolized and excreted in biological systems

Result of Action

The primary result of DDM’s action is the synthesis of (diphenyl)methyl esters and ethers . These compounds can have various applications, depending on their specific structures For example, they could potentially be used in the development of new pharmaceuticals or chemical products.

Action Environment

The action of DDM is influenced by several environmental factors. For instance, the presence of a basic catalyst is necessary for the synthesis of DDM . Additionally, the reaction of DDM with carboxylic acids can be influenced by the solvent used . For example, the reaction rate of DDM with carboxylic acids is slower in dimethylformamide (DMF) at 40°C compared to diazomethane (DM) at 25°C . Furthermore, DDM is unstable and decomposes upon exposure to light or heat , suggesting that its action, efficacy, and stability are highly dependent on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diazodiphenylmethane can be synthesized via the oxidation of benzophenone hydrazone with mercury (II) oxide in diethyl ether and the presence of a basic catalyst . An improved procedure involves dehydrogenation with oxalyl chloride . Another method includes the oxidation of benzophenone hydrazone with peracetic acid in the presence of a base and a trace of iodine .

Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial purposes with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: Diazodiphenylmethane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Mercury (II) oxide, peracetic acid, oxalyl chloride.

    Photolysis: Ultraviolet light.

    Electrolysis: Dimethylformamide, tetrabutylammonium perchlorate.

Major Products:

  • Benzophenone azine
  • (Diphenyl)methyl carbene
  • Ph₂C⁻ anion radical

Comparison with Similar Compounds

  • Diazomethane (CH₂N₂)
  • Ethyl diazoacetate (N₂CHCOOEt)
  • 9-Diazofluorene

Comparison: Diazodiphenylmethane is unique due to its stability and specific reactivity patterns. Unlike diazomethane, which is highly explosive, this compound is more stable and can be handled with relatively less risk . Its ability to form (diphenyl)methyl carbene upon photolysis distinguishes it from other diazo compounds .

Properties

IUPAC Name

[diazo(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80236941
Record name Diazodiphenylmethane
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-40-9
Record name 1,1′-(Diazomethylene)bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazodiphenylmethane
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Record name Diazodiphenylmethane
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Record name Benzene, 1,1'-(diazomethylene)bis
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Record name DIAZODIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

In 500 ml of dichloromethane were dissolved 58.8 g of benzophenone hydrazone, 42 ml of 1,1,3,3-tetramethylguanidine and 150 mg of iodine, and after the mixed solution was cooled to 0° C. to -5° C., 74 g of m-chloroperbenzoic acid (with a purity of 70%) was added, followed by stirring at 0° C. for 40 minutes. The reaction solution was washed with water and dried over sodium sulfate, and the solvent was distilled off to give diphenyldiazomethane.
Quantity
74 g
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58.8 g
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42 mL
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150 mg
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of benzophenone hydrazone (10 g) in CH2Cl2 (51 mL) is added a 1% w/v solution of iodine in CH2Cl2 (2.05 mL) and 1,1,3,3-tetramethylguanidine (6.43 g). 3-Chloroperoxybenzoic acid (9.7 g) is then added in small portions at room temperature. The solvent is removed in vacuo to provide diphenyl diazomethane. A solution of diphenyl diazomethane (8.78 g) in EtOAc (19 mL) is then added to a cooled (5° C.) solution of Compound 3 in THF (150 mL) and EtOAc (150 mL). The mixture is stirred until completion whereupon it is evaporated to dryness in vacuo. THF (64 mL) is added and the insolubles are filtered off The filtrate is evaporated in vacuo until crystals begin to form. EtOAc (64 mL) is then added and the mixture is stirred for 1.5 hours at 0°-5° C. The resulting solid is filtered to provide Compound 4.
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10 g
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51 mL
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2.05 mL
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6.43 g
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9.7 g
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Synthesis routes and methods IV

Procedure details

A mixture of 4,4′-dihydroxybenzophenone (21.4 g, 100 mmol), 1-bromododecane (49.8 g, 200 mmol), K2CO3 (50 g) in 500 mL of DMF were heated with stirring at 120° C. for 60 hours. After the mixture was cooled to room temperature, 1 L of water was added. The solution was extracted with CH2Cl2 (4×500 mL). The combined organic layers were dried with MgSO4 and the most of the solvent removed under reduced pressure as a white solid formed. The solids were collected by filtration, washed with cold hexanes, and air dried to give 4,4′-didodecyloxybenzophenone (41.2 g, 75%). A mixture of 4,4′didodecyloxybenzophenone (20.6 g) and hydrazine monohydrate (20 mL) in 150 mL of pentanol were heated at reflux for 24 hours. After cooling to room temperature, a white solid precipitated which is collected by vacuum filtration, washed with 20 mL cold ethanol and air dried (19.4 g, 92%).
Name
4,4′didodecyloxybenzophenone
Quantity
20.6 g
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20 mL
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150 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diazodiphenylmethane
Customer
Q & A

A: Diazodiphenylmethane primarily reacts with carboxylic acids via esterification, yielding the corresponding esters. [, , , , , , ] This reaction is widely studied for its kinetics and mechanistic insights, especially regarding solvent effects and substituent influence.

A: The rate-determining step in this reaction is the proton transfer from the carboxylic acid to this compound, leading to the formation of a diphenylmethyl cation intermediate. [, , ] This makes the reaction highly sensitive to the acidity of the carboxylic acid and the nature of the solvent.

ANone: The molecular formula of this compound is C13H10N2, and its molecular weight is 194.23 g/mol.

A: While the provided research papers do not delve into detailed spectroscopic characterization, this compound is known to exhibit characteristic absorption bands in UV-Vis and infrared spectroscopy. [, ] These spectroscopic techniques are commonly employed to monitor its reactions and determine rate constants.

A: this compound is relatively unstable and decomposes upon heating or exposure to light. [, ] Therefore, it is typically stored at low temperatures and handled with care.

A: Its instability necessitates in situ generation for many applications, especially those involving elevated temperatures. [, ] Researchers often generate this compound from a stable precursor like benzophenone hydrazone immediately before use.

A: While primarily used as a reagent, this compound's decomposition can be catalyzed by transition metal salts like copper(I) bromide. [] This catalytic decomposition leads to the formation of benzophenone azine and benzophenone, highlighting its potential in metal-catalyzed organic transformations.

A: Yes, computational studies have provided valuable insights into the reaction mechanisms and transition states involved in this compound chemistry. [, ] Molecular modeling and theoretical calculations can elucidate the influence of substituents and solvents on reactivity.

A: Substituents significantly influence the reactivity of this compound by altering the electron density at the reaction center (the diazo carbon). [, , ] Electron-withdrawing groups generally enhance its electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.

A: this compound is best handled and stored under inert atmosphere and at low temperatures to minimize decomposition. [, ] While specific formulations are not discussed in the provided research, minimizing exposure to light, heat, and potential reactants is crucial for maintaining its stability.

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